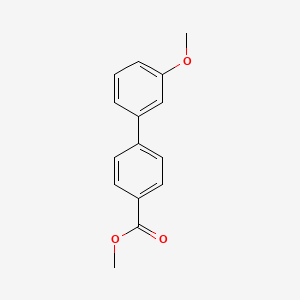

Methyl 4-(3-methoxyphenyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-(3-methoxyphenyl)benzoate” is a chemical compound that belongs to the class of organic compounds known as benzoic acid esters . It is an ester with the chemical formula C6H5COOCH3, sometimes abbreviated as PhCO2Me, where Ph and Me are phenyl and methyl, respectively . Its structure is C6H5−C (=O)−O−CH3 .

Synthesis Analysis

The synthesis of similar compounds often involves a series of reactions including alkylation, esterification, and further alkylation . A simple, efficient, and eco-friendly protocol has been developed for the synthesis of novel compounds using a one-pot C–C and C–N bond forming strategy from the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole and aromatic aldehydes in aqueous solvent without using any metal catalyst .Molecular Structure Analysis

The molecular structure of “Methyl 4-(3-methoxyphenyl)benzoate” can be analyzed using various spectroscopic techniques. The molecular formula is CHO with an average mass of 166.174 Da and a monoisotopic mass of 166.062988 Da .Chemical Reactions Analysis

“Methyl 4-(3-methoxyphenyl)benzoate” can undergo various chemical reactions. For instance, it can be used to produce triphenylmethanol via a Grignard reaction with phenylmagnesium bromide . The Grignard reaction is a very important reaction in chemistry because it facilitates the formation of new carbon-carbon bonds .Physical And Chemical Properties Analysis

“Methyl 4-(3-methoxyphenyl)benzoate” is a colorless liquid that is poorly soluble in water, but miscible with organic solvents . It has a flash point of 77 °C / 170.6 °F .Scientific Research Applications

Standard Reagent in Derivatization Reactions

“Methyl 4-(3-methoxyphenyl)benzoate” has been used as a standard reagent in derivatization reactions for aryl halides with phenylboronic acid (PBA). The fluorescence intensity of this compound is associated with the fluorescence characteristics of the products of this reaction .

Photoactive Compound

This compound has been synthesized and characterized as a photoactive compound. Although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

Fluorinated Biphenyl Synthesis

“Methyl 3’-methoxy-[1,1’-biphenyl]-4-carboxylate” has been used in the synthesis of fluorinated biphenyls. This process involves the reaction of aryl halide with various fluorinated boronic acids in the presence of a palladium catalyst complex .

Biological and Medicinal Applications

Biphenyl structures, such as “Methyl 3’-methoxy-[1,1’-biphenyl]-4-carboxylate”, have a wide range of biological and medicinal applications. They have been used in the synthesis of compounds with pharmacological activities .

Building Blocks for Basic Liquid Crystals

Biphenyl derivatives, including “Methyl 3’-methoxy-[1,1’-biphenyl]-4-carboxylate”, are significant intermediates in organic chemistry. They are used as building blocks for basic liquid crystals .

Fluorescent Layers in Organic Light-Emitting Diodes (OLEDs)

“Methyl 3’-methoxy-[1,1’-biphenyl]-4-carboxylate” and other biphenyl derivatives are used to produce fluorescent layers in organic light-emitting diodes (OLEDs) .

Safety and Hazards

“Methyl 4-(3-methoxyphenyl)benzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid and harmful if swallowed . It is advised to avoid dust formation, ingestion, inhalation, and contact with skin, eyes, or clothing .

Future Directions

The future directions for “Methyl 4-(3-methoxyphenyl)benzoate” could involve further exploration of its potential bioactive properties. For instance, it can be predicted that the title compound has a cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as an anticancer agent candidate .

Mechanism of Action

Mode of Action

It’s known that benzylic compounds can undergo reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets.

Biochemical Pathways

Similar compounds have been found to participate in various biochemical reactions, including multistep synthesis .

Pharmacokinetics

MDHB was found to have fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% .

Action Environment

The action of Methyl 4-(3-methoxyphenyl)benzoate can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds can affect the stability and efficacy of the compound .

properties

IUPAC Name |

methyl 4-(3-methoxyphenyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-14-5-3-4-13(10-14)11-6-8-12(9-7-11)15(16)18-2/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLLRMRHLVBIOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(3-methoxyphenyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-cyclohexylpropanamide](/img/structure/B2473159.png)

![N-(1-cyanocyclohexyl)-2-[(2-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)amino]acetamide](/img/structure/B2473162.png)

![3-[(3,5-Dimethylpiperidyl)carbonyl]-6-nitrochromen-2-one](/img/structure/B2473163.png)

![3-Cyclopropyl-6-[(1-pyrimidin-2-ylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2473165.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2473169.png)

![methyl 4-[[2-[(E)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2473179.png)